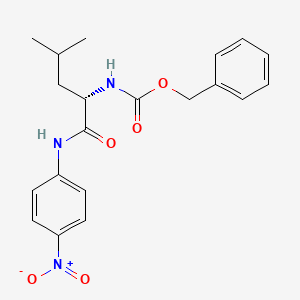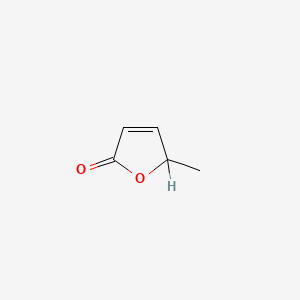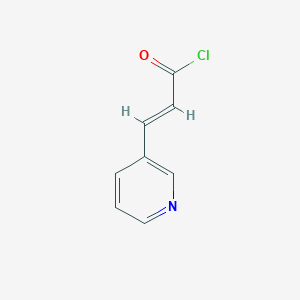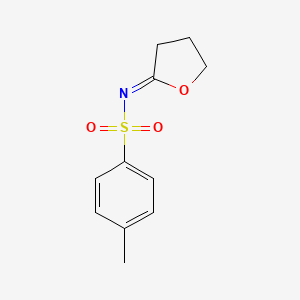
Z-Leu-pna
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Leu-pna, also known as benzyloxycarbonyl-L-leucine-p-nitroanilide, is a chromogenic substrate commonly used in the study of proteolytic enzymes. It is particularly useful in enzymatic assays to measure the activity of leucine aminopeptidase and other proteases that cleave leucine residues from the N-terminus of peptides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Leu-pna typically involves the protection of the amino group of leucine with a benzyloxycarbonyl (Z) group, followed by the coupling of the protected leucine with p-nitroaniline. The reaction conditions often include the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques, which may include solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. SPPS is often preferred for its efficiency and ease of purification.
化学反应分析
Types of Reactions
Z-Leu-pna undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by proteases, resulting in the release of p-nitroaniline.
Oxidation and Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional moieties.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using leucine aminopeptidase or other specific proteases.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using agents like sodium dithionite.
Substitution: Use of strong bases or nucleophiles to replace the benzyloxycarbonyl group.
Major Products Formed
- p-Nitroaniline and leucine. p-Phenylenediamine and leucine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Z-Leu-pna is widely used in scientific research for various applications:
Chemistry: As a substrate in enzymatic assays to study the kinetics and specificity of proteases.
Biology: To investigate the role of leucine aminopeptidase in physiological and pathological processes.
Medicine: In the development of diagnostic assays for diseases involving protease activity, such as cancer and liver disorders.
Industry: In the production of enzyme-based assays and diagnostic kits.
作用机制
Z-Leu-pna exerts its effects through enzymatic hydrolysis. The leucine aminopeptidase or other specific proteases cleave the leucine residue from the N-terminus, releasing p-nitroaniline. The release of p-nitroaniline can be quantitatively measured by its absorbance at 405 nm, providing a means to assess enzyme activity. The molecular targets include the active sites of proteases, where the substrate binds and undergoes cleavage.
相似化合物的比较
Similar Compounds
Z-Phe-Leu-Glu-pNA: Another chromogenic substrate used for glutamyl endopeptidases.
Z-Gly-Gly-Leu-pNA: Used as a substrate for neutral endopeptidase.
Leu-pNA: A simpler substrate used for leucine aminopeptidase assays.
Uniqueness
Z-Leu-pna is unique due to its specific use in studying leucine aminopeptidase activity. Its chromogenic nature allows for easy detection and quantification of enzyme activity, making it a valuable tool in biochemical research.
属性
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-14(2)12-18(22-20(25)28-13-15-6-4-3-5-7-15)19(24)21-16-8-10-17(11-9-16)23(26)27/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)(H,22,25)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFYUGQKEFKRAI-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1143355.png)
![Benzothiazolium, 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-, molybdatetungstatephosphate](/img/new.no-structure.jpg)






![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)

